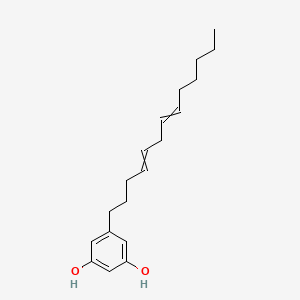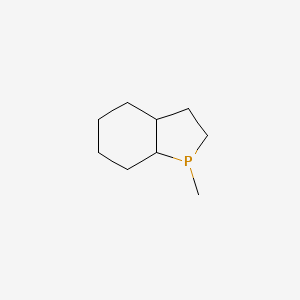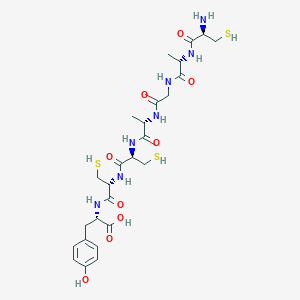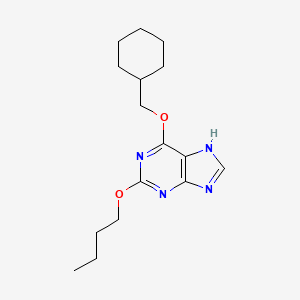![molecular formula C16H12O3 B12536022 4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one CAS No. 837411-49-1](/img/structure/B12536022.png)
4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one is a compound belonging to the class of benzopyrans, which are known for their diverse biological activities. This compound is characterized by a benzopyran core with a hydroxy(phenyl)methyl substituent, making it a significant molecule in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one can be achieved through several methods. One common approach involves the condensation of benzotrichloride with phenol in the presence of aluminum chloride in carbon disulfide at 0°C, yielding a high product yield . Another method includes the reaction of benzotrichloride with p-bromophenol in a 30% sodium hydroxide solution at 80-85°C, where the bromine atom is substituted by the benzoyl group .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert it into hydroxy derivatives or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxy group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce hydroxy derivatives.
Scientific Research Applications
4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It has potential therapeutic applications due to its bioactive properties.
Industry: The compound is used in the development of dyes, perfumes, and other industrial products.
Mechanism of Action
The mechanism of action of 4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one involves its interaction with various molecular targets and pathways. It can bind to specific enzymes or receptors, modulating their activity and leading to biological effects. For instance, it may inhibit certain kinases or interact with DNA, inducing apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Coumarins: These compounds share a similar benzopyran core and exhibit various biological activities.
Flavonoids: Another class of compounds with a benzopyran structure, known for their antioxidant properties.
Quinones: Oxidized derivatives of benzopyrans, with significant biological and industrial applications.
Uniqueness
4-[Hydroxy(phenyl)methyl]-2H-1-benzopyran-2-one is unique due to its specific substituent pattern, which imparts distinct chemical and biological properties. Its hydroxy(phenyl)methyl group enhances its reactivity and potential for diverse applications.
Properties
CAS No. |
837411-49-1 |
|---|---|
Molecular Formula |
C16H12O3 |
Molecular Weight |
252.26 g/mol |
IUPAC Name |
4-[hydroxy(phenyl)methyl]chromen-2-one |
InChI |
InChI=1S/C16H12O3/c17-15-10-13(12-8-4-5-9-14(12)19-15)16(18)11-6-2-1-3-7-11/h1-10,16,18H |
InChI Key |
LOXXQWSCNVFOIY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=O)OC3=CC=CC=C32)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[4-(Dimethylamino)benzamido]cyclohexane-1-carboxylic acid](/img/structure/B12535941.png)


![(4S)-4-Benzyl-3-[(trimethylsilyl)ethynyl]-1,3-oxazolidin-2-one](/img/structure/B12535951.png)
![Benzenesulfonic acid, 3-(acetylamino)-5-[2-(2,4-diaminophenyl)diazenyl]-](/img/structure/B12535963.png)

![N-[6-(Methoxymethyl)-4-oxo-1,4-dihydropyrimidin-2-yl]-N-(2-methoxyphenyl)guanidine](/img/structure/B12535974.png)
![6-[2-[2-fluoro-6-(trifluoromethyl)phenyl]-5-phenyl-1H-imidazol-4-yl]-1-propan-2-ylsulfonylbenzimidazol-2-amine;methanesulfonic acid](/img/structure/B12535980.png)

![5-[(4-Bromophenyl)methyl]-6-chloro-3-(4-methylphenyl)-1,2,4-triazine](/img/structure/B12535993.png)
![N-Benzyl-N'-[2-(4-methylphenyl)ethenyl]thiourea](/img/structure/B12535997.png)
![1-{[3-(Pyren-1-yl)propanoyl]oxy}pyrrolidine-2,5-dione](/img/structure/B12536004.png)
![1-[(6-Chloropyridine-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B12536019.png)
![Phenol, 4-[6-chloro-5-fluoro-1-(phenylmethyl)-1H-indazol-3-yl]-](/img/structure/B12536024.png)
